molecular formula C7H13IO B142455 2-(Iodomethyl)oxepane CAS No. 130868-43-8

2-(Iodomethyl)oxepane

Cat. No.: B142455
CAS No.: 130868-43-8
M. Wt: 240.08 g/mol
InChI Key: GGGYXZYJTQDNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)oxepane is a seven-membered cyclic ether with an iodomethyl group attached to the second carbon of the oxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)oxepane typically involves the cyclization of appropriate precursors. One common method is the ring expansion of dihydropyranes. For instance, the cyclopropanation and subsequent ring opening of bicyclo[4.1.0]heptanes can yield oxepane derivatives . Another approach involves the organocatalytic oxa-conjugate addition reactions, which provide a stereoselective route to α, α′-trans-oxepanes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal-catalyzed coupling reactions. The use of palladium-catalyzed coupling and radical cyclization methods are particularly effective for producing oxepane derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)oxepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Common reagents include sodium acetate and other nucleophiles.

    Oxidation: Reagents such as dimethyl sulfoxide (DMSO) and oxalyl chloride are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution: Functionalized oxepanes with various substituents.

    Oxidation: Oxepane-2,7-dione derivatives.

    Reduction: Polyoxygenated oxepanes.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)oxepane involves its interaction with molecular targets such as enzymes and ion channels. For instance, oxepane derivatives can act as calcium channel blockers and inhibitors of enzymes like Na+, K+, and Ca2±ATPase . These interactions are crucial for their biological activities, including cytotoxic effects.

Comparison with Similar Compounds

Uniqueness: 2-(Iodomethyl)oxepane is unique due to the presence of the iodomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

2-(iodomethyl)oxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYXZYJTQDNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(OCC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376674
Record name 2-(iodomethyl)oxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130868-43-8
Record name 2-(iodomethyl)oxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)oxepane
Reactant of Route 2
2-(Iodomethyl)oxepane
Reactant of Route 3
2-(Iodomethyl)oxepane
Reactant of Route 4
2-(Iodomethyl)oxepane
Reactant of Route 5
2-(Iodomethyl)oxepane
Reactant of Route 6
2-(Iodomethyl)oxepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.